2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Description
Chemical Classification and Nomenclature in Heterocyclic Chemistry
This compound belongs to the class of nitrogen-containing fused heterocyclic compounds, specifically categorized within the pyrazolopyridine family. The systematic nomenclature of this compound follows the Hantzsch-Widman nomenclature system, which provides a standardized method for naming heterocyclic parent hydrides with no more than ten ring members. Within this system, the compound is classified as a bicyclic heterocycle containing three nitrogen atoms distributed across two fused rings.
The molecular formula of the hydrochloride salt form is C12H14ClN3, with an average molecular mass of 235.715 daltons and a monoisotopic mass of 235.087625 daltons. The base compound, without the hydrochloride salt, maintains the core structure while exhibiting different physicochemical properties. The nomenclature reflects the fusion pattern where the pyrazole ring is attached to the pyridine ring at positions 4 and 3, creating the [4,3-c] fusion designation.
According to the classification system for heterocyclic compounds, this molecule falls under the category of aromatic heterocyclic compounds due to the presence of the pyrazole ring, while simultaneously containing a saturated heterocyclic component in the tetrahydropyridine portion. This dual nature contributes to its unique chemical behavior and biological activity profile. The compound can be further classified as a polycyclic heteroaromatic compound containing multiple nitrogen heteroatoms, positioning it within a specialized subset of organic molecules that have gained prominence in pharmaceutical research.
Historical Development of Pyrazolopyridine Compounds
The historical development of pyrazolopyridine compounds traces back to the early twentieth century, with significant foundational work establishing the synthetic pathways and structural understanding of these heterocyclic systems. The first monosubstituted pyrazolopyridine was synthesized by Ortoleva in 1908 through treatment of diphenylhydrazone and pyridine with iodine, marking the beginning of systematic research into this compound class. Three years later, Bulow synthesized N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole treated with 1,3-diketones in glacial acetic acid, following what became a widely adopted synthetic strategy.
The development of pyrazolopyridine chemistry accelerated significantly throughout the mid-to-late twentieth century as researchers recognized the potential of these compounds in medicinal chemistry applications. The structural similarity to purine bases adenine and guanine sparked particular interest among medicinal chemists, leading to extensive exploration of their biological activities. This resemblance to naturally occurring nucleotides provided a rational basis for investigating pyrazolopyridines as potential therapeutic agents.
Modern synthetic approaches to pyrazolopyridine compounds have evolved to include sophisticated methodologies such as structure-guided computational screening and optimization. Contemporary research has expanded beyond simple synthetic procedures to encompass systematic structure-activity relationship studies, enabling the development of compounds with enhanced selectivity and potency. The historical progression from basic synthetic chemistry to advanced medicinal chemistry applications demonstrates the maturation of pyrazolopyridine research as a distinct field within heterocyclic chemistry.
Recent developments have focused on understanding the mechanistic aspects of pyrazolopyridine synthesis, with particular attention to the role of cyclization reactions and tautomeric equilibria. These advances have enabled more precise control over the regiochemistry and stereochemistry of pyrazolopyridine formation, facilitating the synthesis of specific isomers such as the 2H-pyrazolo[4,3-c]pyridine systems.
Significance of the 2-Phenyl Substituent in Pyrazolopyridine Framework
The incorporation of a phenyl substituent at the 2-position of the pyrazolopyridine framework represents a critical structural modification that significantly influences the compound's chemical and biological properties. The phenyl group at this position serves multiple functions, including modulation of electronic properties, enhancement of molecular stability, and alteration of pharmacokinetic characteristics. The aromatic phenyl ring contributes to the overall π-electron system of the molecule, potentially affecting the compound's ability to interact with biological targets through π-π stacking interactions.
Structural analysis reveals that the 2-phenyl substituent adopts a specific spatial orientation relative to the pyrazolopyridine core, as indicated by the SMILES notation C1Cc2nn(cc2CN1)-c3ccccc3. This positioning allows for potential intermolecular interactions while maintaining the structural integrity of the bicyclic system. The phenyl ring's electron-withdrawing or electron-donating characteristics, depending on additional substitutions, can significantly influence the reactivity of the pyrazole nitrogen atoms and the overall electronic distribution within the molecule.
Research into structure-activity relationships has demonstrated that the 2-phenyl substituent plays a crucial role in determining biological activity profiles. The presence of this aromatic substituent has been associated with enhanced binding affinity to various biological targets, potentially due to increased hydrophobic interactions and improved molecular recognition. Furthermore, the phenyl group contributes to the compound's metabolic stability by providing steric protection to reactive sites within the heterocyclic core.
The synthetic accessibility of 2-phenyl-substituted pyrazolopyridines has been facilitated by the development of efficient cyclization methodologies, including condensation reactions between phenyl-containing precursors and nitrogen-containing building blocks. These synthetic approaches have enabled systematic exploration of phenyl ring modifications, allowing researchers to optimize the biological and physicochemical properties of the resulting compounds.
Tautomerism of 2H vs 1H Pyrazolopyridine Systems
The tautomeric equilibrium between 2H and 1H pyrazolopyridine forms represents a fundamental aspect of pyrazolopyridine chemistry that significantly influences the compound's behavior in solution and solid state. Theoretical calculations using AM1 methods have demonstrated that the 1H-tautomer exhibits greater thermodynamic stability compared to the 2H-form by approximately 37.03 kilojoules per mole, corresponding to nearly 9 kilocalories per mole. This substantial energy difference reflects the distinct electronic structures and aromatic stabilization patterns characteristic of each tautomeric form.
The 1H-pyrazolopyridine tautomer benefits from enhanced aromatic circulation in both rings due to the double bond positioning at the ring fusion, enabling delocalization of π-electrons across the entire bicyclic system. In contrast, the 2H-tautomer allows only peripheral circulation due to the specific positioning of double bonds within the pyrazole ring, resulting in reduced overall aromatic stabilization. This difference in electronic structure directly impacts the chemical reactivity, physical properties, and biological activity of the compound.
Database searches reveal significant disparities in the reported occurrence of these tautomeric forms, with over 300,000 documented 1H-pyrazolopyridine structures compared to approximately 83,000 2H-pyrazolopyridine entries. However, when tautomerism is eliminated from the search parameters, only about 4,900 true 2H-pyrazolopyridine compounds remain, indicating that many reported 2H-structures actually represent tautomeric forms of the more stable 1H-isomers. This observation underscores the predominance of the 1H-tautomer under typical conditions.
Experimental evidence suggests that the 2H-tautomer is primarily favored when the pyridine ring lacks full aromaticity, such as in tetrahydropyridone systems. The partial saturation of the pyridine ring in this compound may contribute to stabilization of the 2H-tautomeric form, although the overall tautomeric preference requires experimental validation through spectroscopic analysis.
Position in the Broader Class of Nitrogen-Containing Fused Heterocycles
This compound occupies a distinctive position within the extensive family of nitrogen-containing fused heterocycles, representing a specialized subset of compounds that combine multiple nitrogen atoms within a bicyclic framework. The compound belongs to the broader category of azole-containing systems, specifically incorporating the pyrazole moiety that is characterized by two adjacent nitrogen atoms within a five-membered ring. This structural feature places it among the diazoles, which are recognized for their diverse biological activities and synthetic utility.
Within the classification system for heterocyclic compounds, this molecule exemplifies the principle of ring fusion between different heterocyclic systems. The pyrazolo[4,3-c]pyridine core represents a specific fusion pattern where a five-membered diazole is connected to a six-membered nitrogen heterocycle. This arrangement differs from other common fusion patterns such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyridines, each exhibiting distinct chemical and biological properties based on their unique connectivity patterns.
The significance of nitrogen-containing fused heterocycles in medicinal chemistry cannot be overstated, with studies indicating that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles. This statistic reflects the fundamental importance of nitrogen atoms in biological recognition processes and their role in modulating drug-target interactions. The multiple nitrogen atoms present in this compound provide numerous sites for hydrogen bonding and electrostatic interactions with biological macromolecules.
Recent research has highlighted the potential of nitrogen-containing fused heterocycles as anticancer agents, with many derivatives demonstrating cytotoxicity profiles superior to established chemotherapeutic agents. The structural diversity achievable through modifications of the heterocyclic scaffold enables fine-tuning of biological activity, selectivity, and pharmacokinetic properties. The pyrazolopyridine framework specifically offers multiple positions for chemical modification, including the nitrogen atoms, carbon positions within both rings, and external substituents such as the 2-phenyl group.
| Structural Feature | Classification | Significance |
|---|---|---|
| Bicyclic Framework | Fused Heterocycle | Enhanced stability and rigidity |
| Three Nitrogen Atoms | Polyaza System | Multiple hydrogen bonding sites |
| Pyrazole Ring | Five-membered Diazole | Aromatic character and biological activity |
| Tetrahydropyridine | Saturated Six-membered Ring | Conformational flexibility |
| 2-Phenyl Substituent | Aromatic Substituent | π-π interactions and lipophilicity |
Properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-9-10-8-13-7-6-12(10)14-15/h1-5,9,13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAIJTGPEFAROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN(N=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585548 | |
| Record name | 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-74-0 | |
| Record name | 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Cyclization Approach
One common synthetic route involves the iodine-mediated electrophilic cyclization of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This method facilitates the formation of the fused pyrazolo[4,3-c]pyridine ring system by intramolecular cyclization under electrophilic conditions.
- Reaction Conditions : Typically, the reaction is carried out in an appropriate solvent such as acetonitrile or dichloromethane, with iodine as the electrophilic agent at room temperature or slightly elevated temperatures.
- Outcome : This route yields the desired tetrahydro-pyrazolopyridine structure with high regioselectivity.
Cyclization via Diethyl Oxalate and Lithium Hexamethyldisilazide (LiHMDS)
A patented method describes the preparation of pyrazolo[4,3-c]pyridine derivatives structurally related to this compound involving the following steps:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Compound 1 + Diethyl oxalate + LiHMDS in tetrahydrofuran (THF), -78°C for 1 h, then 25°C for 12 h | Formation of intermediate compound via nucleophilic addition |
| 2 | Reaction in acetic acid at 80°C for 1 h | Cyclization and ring closure |
| 3 | Reaction in dimethyl sulfoxide (DMSO) at 100°C for 12 h | Final ring formation and functional group adjustments |
- Yield : Approximately 75% for the key intermediate.
- Advantages : This method utilizes readily available starting materials, offers high atom economy, is cost-effective, and is suitable for industrial-scale production.
Multi-Step Synthesis from Pyrazole Derivatives
The synthesis often begins with substituted pyrazole derivatives, which undergo functional group transformations and cyclization to yield the target compound. This includes:
- Formation of pyrazole intermediates with appropriate substituents.
- Electrophilic or nucleophilic cyclization to form the fused ring.
- Reduction steps to obtain the tetrahydro form.
Reaction Mechanisms and Analysis
- Electrophilic Cyclization : The iodine-mediated process involves electrophilic activation of an alkyne or alkene moiety, triggering nucleophilic attack by the pyrazole nitrogen to form the fused ring.
- Nucleophilic Addition and Cyclization : LiHMDS acts as a strong base to deprotonate and activate the pyrazole derivative, facilitating attack on diethyl oxalate and subsequent cyclization.
- Reduction : To achieve the tetrahydro structure, reduction of the aromatic pyridine ring is performed, often using catalytic hydrogenation or chemical reducing agents.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The LiHMDS-based method is notable for its operational simplicity and scalability, making it favorable for industrial application.
- Electrophilic cyclization methods provide regioselective access to the fused heterocycle but may require careful control of reaction conditions to avoid side reactions.
- The choice of solvents (THF, acetic acid, DMSO) and temperature control (-78°C to 100°C) are critical for optimizing yields and purity.
- Reduction steps to obtain the tetrahydro derivative are typically conducted after ring formation to maintain structural integrity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for electrophilic cyclization, boronic acids for Suzuki coupling, and alkyl halides for alkylation reactions .
Major Products
The major products formed from these reactions are typically substituted pyrazolopyridine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[4,3-c]pyridine derivatives exhibit variations in substituents, stereochemistry, and functional groups, which influence their activity and pharmacokinetics. Below is a detailed comparison:
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Analogs and Properties
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance binding affinity and metabolic stability. For example, fluorination at position 3 reduces N-glucuronidation in hepatic microsomes .
- Salt Forms : Hydrochloride salts (e.g., target compound) improve aqueous solubility, critical for drug formulation .
- Thermal Stability : Higher melting points (e.g., 246–247°C for the methoxy-substituted analog) correlate with crystalline packing efficiency influenced by aryl substituents .
Metabolic Stability and Pharmacokinetics
Structural optimization of pyrazolo[4,3-c]pyridine derivatives has focused on mitigating rapid metabolism:
- N-Glucuronidation: The 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine core undergoes direct N-glucuronidation in liver microsomes. Introducing fluorine at position 8 of quinoline analogs or alkyl groups (e.g., ethyl at position 4) reduces this vulnerability .
- Oxidation Resistance : Saturation of the pyridine ring (tetrahydro form) decreases oxidation susceptibility compared to fully aromatic analogs .
Structural Conformations and Crystal Packing
- Half-Chair Conformation : The tetrahydropyridine ring in analogs such as 3-(5-chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine adopts a half-chair conformation, stabilizing the molecule through intramolecular hydrogen bonds (N–H⋯O, O–H⋯Cl) and π-π stacking interactions (centroid distance: 3.608 Å) .
- Impact of Bulky Groups : Triphenyl-substituted derivatives exhibit tighter crystal packing due to van der Waals interactions, as seen in their higher melting points .
Biological Activity
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Molecular Formula : CHNCl
- Molecular Weight : 235.71 g/mol
- CAS Number : 1243440-67-6
- Physical Appearance : Off-white solid
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The process may include cyclization and functionalization steps to achieve the desired heterocyclic structure.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities:
-
Anticancer Activity :
- Several studies have reported the compound's promising anticancer properties. For instance, it has demonstrated selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays revealed IC values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating significant potency in inhibiting cancer cell proliferation .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A study conducted on human tumor cell lines (HeLa and A375) demonstrated that the compound significantly inhibited cellular proliferation. The mechanism of action was linked to its ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In a comparative study assessing various pyrazolo derivatives against Mycobacterium tuberculosis, this compound showed competitive inhibition of key enzymes involved in bacterial metabolism.
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer : Two primary strategies are employed:
- Cyclization of pyrazole precursors : 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes undergo Sonogashira coupling with alkynes, followed by tert-butylamine-mediated ring closure to form the bicyclic system .
- Diarylidenpiperidone condensation : Reacting 3,5-diarylidenpiperidones with phenylhydrazine hydrochloride in methanol at 70°C yields hexahydro derivatives via cyclization .
- Key Considerations : Solvent choice (e.g., ethanol, methanol), reaction time (4–24 hours), and purification methods (e.g., flash chromatography) significantly impact yield and purity.
Q. How is the crystal structure of this compound derivatives determined?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., Rigaku SCXmini diffractometer) is used. Data refinement involves SHELXS97/SHELXL97 software, with hydrogen atoms placed via Fourier difference maps. Key structural features include:
- Conformation : The tetrahydro pyridine ring adopts a half-chair conformation, while the pyrazole and aryl substituents form dihedral angles (e.g., 75.19° in antitumor derivatives) .
- Stabilization : N–H⋯O, N–H⋯Cl, and O–H⋯Cl hydrogen bonds, alongside π-π stacking (3.36–3.61 Å distances), contribute to crystal packing .
Advanced Research Questions
Q. How do conformational variations in the tetrahydro pyridine ring affect the biological activity of these compounds?
- Methodological Answer :
- Conformational Analysis : Cremer-Pople parameters quantify ring puckering. For example, the half-chair conformation (C15 atom deviating 0.665 Å from the plane) optimizes interactions with kinase active sites .
- QSAR Studies : Hydrophobic (π), electronic (σ), and steric (van der Waals volume) parameters correlate with [³H]prazosin displacement activity. Derivatives with electron-withdrawing substituents (e.g., Cl) show enhanced binding .
Q. What methodological considerations are critical in resolving data contradictions in the biological activity of structurally similar derivatives?
- Methodological Answer :
- Substituent-Specific Analysis : Compare derivatives with varying aryl groups (e.g., 3-chlorophenyl vs. 4-methylphenyl) using kinase inhibition assays. Contradictions may arise from differences in hydrogen bonding or steric hindrance .
- Crystallographic Validation : Resolve conformational ambiguities via X-ray studies. For example, intramolecular C–H⋯Cl contacts (3.36 Å) in some derivatives may reduce solubility, affecting in vitro activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
